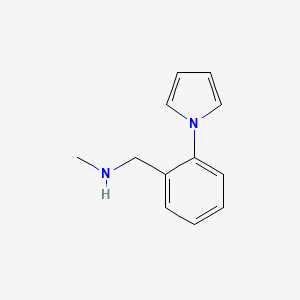

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine” is a substituted amine, which contains a pyrrole ring and a phenyl ring. Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the pyrrole ring, the phenyl ring, and the methylamine group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the phenyl ring, and the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have certain solubility characteristics or stability under certain conditions .Applications De Recherche Scientifique

Electrochromic Materials

Background: Electrochromic materials change color in response to an applied voltage, making them valuable for displays, smart windows, and sensors.

Pyrrol-MMA’s Role: Researchers have synthesized a novel polymer called poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno [3,2-b:2’,3’-d]pyrrole) (P(DTP-Ph-Pyr)) from Pyrrol-MMA. This polymer exhibits reversible electrochromic behavior, transitioning from orange (neutral state) to blue (oxidized state). It boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) .

Fluorescent Probes

Background: Fluorescent probes are essential tools for visualizing biological processes and detecting specific molecules.

Pyrrol-MMA’s Role: Pyrrol-MMA derivatives, such as hexa(1H-pyrrol-1-yl)benzene (HPPB), serve as fluorescent probes. Researchers use HPPB in sensing applications due to its unique fluorescence properties .

Antibacterial Agents

Background: The search for effective antibacterial compounds remains crucial in combating infections.

Pyrrol-MMA’s Role: A series of Pyrrol-MMA derivatives were synthesized and evaluated for antibacterial activity. These compounds showed promise, and some were further tested for inhibition of specific enzymes .

Organic Electronics

Background: Conjugated polymers find applications in organic electronic devices, including organic light-emitting diodes (OLEDs).

Pyrrol-MMA’s Role: Pyrrol-MMA derivatives may serve as electron-transporting materials in OLEDs, enhancing device performance.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPQZCFXIJVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)

![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)

![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)

![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)